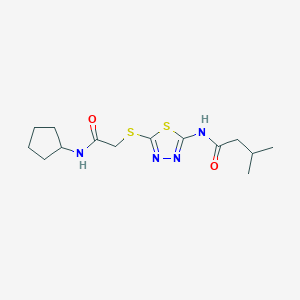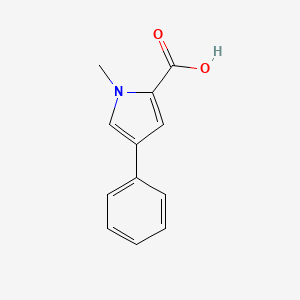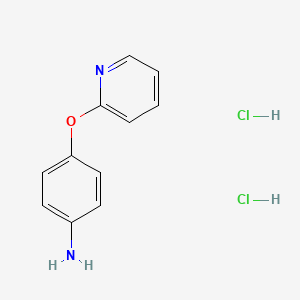
4-(Pyridin-2-yloxy)aniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyridin-2-yloxy)aniline dihydrochloride is a versatile chemical compound with the molecular formula C11H12Cl2N2O. It is widely used in scientific research due to its unique structural properties and reactivity. This compound is particularly notable for its applications in organic synthesis and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yloxy)aniline dihydrochloride typically involves the reaction of 4-chloroaniline with 2-hydroxypyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: 4-(Pyridin-2-yloxy)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted anilines, pyridine derivatives, and amine compounds.
科学研究应用
4-(Pyridin-2-yloxy)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 4-(Pyridin-2-yloxy)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
相似化合物的比较
4-(Pyridin-3-yloxy)aniline: Similar in structure but with the pyridine ring attached at the 3-position instead of the 2-position.
4-(Pyridin-4-yloxy)aniline: Another structural isomer with the pyridine ring attached at the 4-position.
Uniqueness: 4-(Pyridin-2-yloxy)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and in pharmaceutical research .
属性
IUPAC Name |
4-pyridin-2-yloxyaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.2ClH/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11;;/h1-8H,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJGQRAOKFXYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
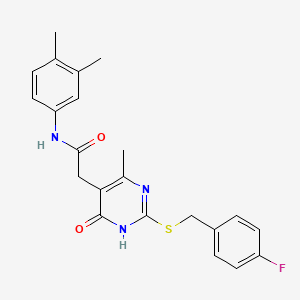
![7-chloro-N-[(3-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2855396.png)
![2-[3-(2,4-Dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2855398.png)
![3-(3,4-Dimethylphenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2855399.png)
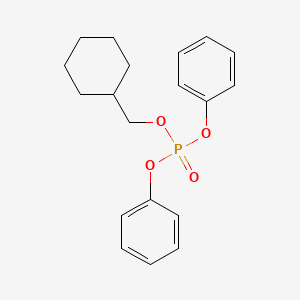
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2855401.png)
![2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2855403.png)
![3-bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2855404.png)
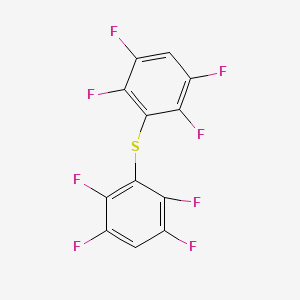
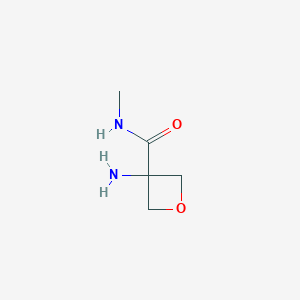
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2855407.png)
![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2855410.png)
